molecular formula C13H23NO5 B13352488 Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate

Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B13352488
M. Wt: 273.33 g/mol
InChI Key: NBGQOBKPQNOEQD-UWVGGRQHSA-N
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Description

Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C13H23NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols .

Scientific Research Applications

Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Catalysis: It has been investigated for its potential to act as a catalyst in various organic reactions.

    Material Science:

Mechanism of Action

The mechanism of action of Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate

Uniqueness

Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-hydroxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1

InChI Key

NBGQOBKPQNOEQD-UWVGGRQHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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